
Estra-1,5(10)-diene-3,4,17-trione
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Overview
Description
Estra-1,5(10)-diene-3,4,17-trione is a metabolite of estrone, a naturally occurring estrogen. This compound is a type of catechol estrogen quinone, which plays a significant role in the initiation of certain types of cancers. The compound is known for its reactivity with DNA, leading to the formation of depurinating DNA adducts that can cause mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estra-1,5(10)-diene-3,4,17-trione can be synthesized through the oxidation of estrone. One common method involves the use of oxidizing agents such as silver oxide or potassium dichromate in an acidic medium. The reaction typically requires careful control of temperature and pH to ensure the selective formation of the quinone .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar oxidation processes can be scaled up using continuous flow reactors to maintain consistent reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
Estra-1,5(10)-diene-3,4,17-trione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive species.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: The compound can react with nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, potassium dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: DNA bases such as guanine and adenine.
Major Products
The major products formed from these reactions include various DNA adducts, which are critical in understanding the compound’s role in mutagenesis and carcinogenesis .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Estra-1,5(10)-diene-3,4,17-trione has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer (MCF-7) and colon cancer (HT-29) cells . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
2. Hormonal Activity
As a derivative of estrone, this compound may interact with estrogen receptors. This interaction could lead to therapeutic applications in hormone replacement therapy or in the treatment of hormone-dependent cancers. The compound's ability to act as an estrogen mimic or antagonist depending on the cellular context makes it a candidate for further exploration in endocrinology .
Synthesis and Characterization
The synthesis of this compound typically involves the oxidation of 4-hydroxyestrone using manganese dioxide or other oxidizing agents. This synthetic route is crucial for producing the compound in sufficient quantities for research purposes . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Biochemical Applications
1. Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in steroid metabolism. This property is significant for understanding the metabolic pathways of steroids and developing inhibitors that could serve as therapeutic agents against diseases associated with steroid metabolism dysregulation .
2. Interaction with Proteins
Studies utilizing fluorescence quenching methods have revealed that this compound forms complexes with human serum albumin through non-covalent interactions. This binding affinity may influence the pharmacokinetics and bioavailability of drugs derived from this compound .
Case Studies
Mechanism of Action
The mechanism by which Estra-1,5(10)-diene-3,4,17-trione exerts its effects involves its reactivity with DNA. The compound reacts with purine bases in DNA, forming depurinating adducts that create apurinic sites. These sites can lead to mutations during DNA replication, contributing to cancer initiation. The electrophilic nature of the quinone allows it to react with nucleophilic sites in DNA, leading to the formation of these adducts .
Comparison with Similar Compounds
Estra-1,5(10)-diene-3,4,17-trione is similar to other catechol estrogen quinones, such as 2,3-Estrone quinone and 3,4-Estradiol quinone. this compound is more reactive with DNA, leading to a higher propensity for forming depurinating adducts. This increased reactivity makes it a more potent initiator of cancer compared to its analogs .
List of Similar Compounds
- 2,3-Estrone quinone
- 3,4-Estradiol quinone
- 2,3-Estradiol quinone
Properties
CAS No. |
40551-34-6 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione |
InChI |
InChI=1S/C18H20O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 |
InChI Key |
REMSDZFYMQQJFD-QDTBLXIISA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=O)C4=O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O |
Synonyms |
1,5(10)-estradiene-3,4,17-trione 1,5-ESTO 3,4-estrone-o-quinone estra-1,5(10)-diene-3,4,17-trione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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